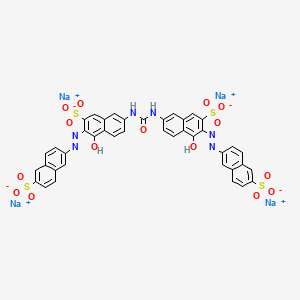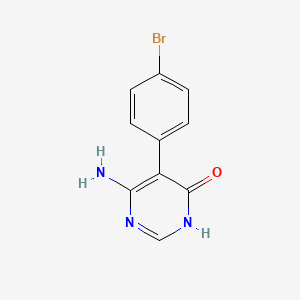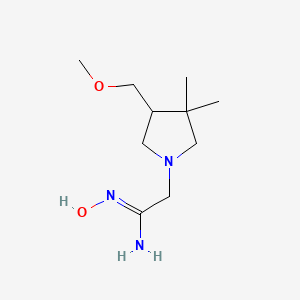
7,7'-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) is a synthetic organic dye compound. It is known for its complex structure and vibrant color properties. This compound is commonly used in various industrial applications, particularly in the textile and dyeing industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) involves multiple steps. The process typically starts with the diazotization of 6-sulphonato-2-naphthylamine, followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid. The resulting intermediate is then reacted with carbonyldiimidazole to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Wirkmechanismus
The mechanism of action of 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) involves its interaction with various molecular targets. The compound’s azo groups can form complexes with metal ions, which can affect its color properties. Additionally, the sulfonate groups enhance its solubility in water, making it suitable for various aqueous applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate]
- 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(6-sulfo-2-naphthalenyl)azo]-, sodium salt
Uniqueness
Compared to similar compounds, 7,7’-(Carbonyldiimino)bis4-hydroxy-3-(6-sulphonato-2-naphthyl)azonaphthalene-2-sulphonate (sodium salt) stands out due to its specific structural arrangement, which imparts unique color properties and solubility characteristics. Its ability to form stable complexes with metal ions also differentiates it from other similar dyes .
Eigenschaften
CAS-Nummer |
28706-25-4 |
|---|---|
Molekularformel |
C41H24N6Na4O15S4 |
Molekulargewicht |
1060.9 g/mol |
IUPAC-Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
VDOGYBKHFWFTCJ-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)







![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)


![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
